3,5-Diiodosalicylic acid
Overview
Description
3,5-Diiodosalicylic acid is an organic compound with the molecular formula C7H4I2O3. It is a derivative of salicylic acid, where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3,5-Diiodosalicylic acid (3,5-diISA) is known to exhibit agonist activity at the orphan G protein-coupled receptor GPR35 . This receptor is involved in various physiological processes, including immune response and pain perception .
Mode of Action
It is believed to influence the levels of certain neurotransmitters in the brain, particularly dopamine and serotonin. This interaction could lead to changes in neuronal signaling and ultimately affect various physiological processes.
Biochemical Pathways
3,5-diISA is involved in the synthesis of Plant Derived Thyroid Hormone Analogs (PDTHAs), a process likely taking place in roots rather than leaves . It’s also suggested that 3,5-diISA may be involved in the transport and metabolism of iodine compounds, biosynthesis of primary and secondary metabolites .
Result of Action
3,5-diISA has been shown to inhibit two cellular actions of Endothelin-1 (ET-1): the mobilization of intracellular Ca2+ stores in isolated cells and contractions of rat aortic rings . It also accelerated the relaxing action of BQ-123 and bosentan in ET-1-treated aortic rings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-diISA. For instance, in a study on lettuce biofortification, the application of 3,5-diISA decreased the concentration of nitrates compared to control and other treatments . This suggests that the compound’s action can be influenced by the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
3,5-Diiodosalicylic acid is known to interact with various biomolecules. It has been shown to exhibit agonist activity at GPR35, an orphan G protein-coupled receptor . This suggests that it may play a role in modulating cellular responses through this receptor.
Cellular Effects
In studies on human gastrointestinal cancer cell lines, this compound has been found to have anti-oxidant potential . It has been observed to induce the production of reactive oxygen species (ROS) in cancer cells, leading to an anti-cancer effect by inducing programmed cell death . Additionally, it has been shown to inhibit the mobilization of intracellular Ca2+ stores .
Molecular Mechanism
It is known to interact with GPR35, suggesting it may exert its effects through this receptor . It has also been shown to influence the production of ROS, which can impact various cellular processes .
Temporal Effects in Laboratory Settings
It has been used in studies involving iodine biofortification of lettuce, suggesting it remains stable over the course of these experiments .
Dosage Effects in Animal Models
In animal studies, specifically in cattle, it has been observed that approximately 95% of this compound is excreted via the urine within ten days of dosing
Metabolic Pathways
It is known to be a metabolite of aspirin , suggesting it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodosalicylic acid typically involves the iodination of salicylic acid. One common method includes dissolving salicylic acid in a polar solvent, adding an iodizing agent and ferrate, followed by the addition of a proton acid. The reaction mixture is then stirred and heated at temperatures ranging from 20 to 150 degrees Celsius for 1 to 20 hours . Another method involves dissolving salicylic acid in glacial acetic acid, adding iodine monochloride, and heating the mixture to 80 degrees Celsius .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions, such as temperature, solvent composition, and reaction time, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodosalicylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Complex Formation: It can form complexes with metals, such as copper, resulting in diverse products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5-Diiodosalicylic acid has several applications in scientific research:
Comparison with Similar Compounds
5-Iodosalicylic Acid: A mono-iodinated derivative of salicylic acid.
2,3,5-Triiodobenzoic Acid: A tri-iodinated benzoic acid derivative.
3,5-Diaminobenzoic Acid: A benzoic acid derivative with amino groups at the 3 and 5 positions.
Uniqueness: 3,5-Diiodosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its role in iodine metabolism make it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-3,5-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVWQPHNWDCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059636 | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-91-5, 1321-04-6 | |
Record name | 3,5-Diiodosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diiodosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DIIODOSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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